9-O-Acetyl-fargesol
Overview
Description
9-O-Acetyl-fargesol is a natural product belonging to the lignan family. It is isolated from the seeds of Magnolia praecocissima and is known for its various biological activities, including antioxidant, antibacterial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 9-O-Acetyl-fargesol typically involves extraction from natural sources. One common method is to extract fargesol from the dried leaves of Fargesia species, followed by a chemical reaction to introduce the acetyl group .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory synthesis, with optimization for larger scale and higher efficiency. The process involves extraction, purification, and acetylation steps under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 9-O-Acetyl-fargesol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, potentially modifying the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
9-O-Acetyl-fargesol has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard and in the study of lignan derivatives.
Biology: It is studied for its biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in treating diseases due to its antioxidant, antibacterial, anti-inflammatory, and antitumor properties.
Industry: It is used in the development of natural product-based pharmaceuticals and as a bioactive compound in various formulations
Mechanism of Action
The mechanism of action of 9-O-Acetyl-fargesol involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Antibacterial Activity: Disrupting bacterial cell walls and inhibiting bacterial growth.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Antitumor Activity: Inducing apoptosis in cancer cells and inhibiting tumor growth.
Comparison with Similar Compounds
Fargesol: The parent compound from which 9-O-Acetyl-fargesol is derived.
Magnolol: Another lignan with similar biological activities.
Honokiol: A lignan with potent anti-inflammatory and antitumor properties
Uniqueness: this compound is unique due to its acetyl group, which can enhance its biological activity and stability compared to its parent compound, fargesol. This modification can lead to improved therapeutic potential and broader applications in research and industry .
Properties
IUPAC Name |
[(2S,3R,4S)-2-(3,4-dimethoxyphenyl)-4-[(S)-(3,4-dimethoxyphenyl)-hydroxymethyl]oxolan-3-yl]methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-14(25)31-13-18-17(23(26)15-6-8-19(27-2)21(10-15)29-4)12-32-24(18)16-7-9-20(28-3)22(11-16)30-5/h6-11,17-18,23-24,26H,12-13H2,1-5H3/t17-,18+,23-,24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLSPZQYPWFUIO-GRJZNYKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)C(C3=CC(=C(C=C3)OC)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H](CO[C@@H]1C2=CC(=C(C=C2)OC)OC)[C@@H](C3=CC(=C(C=C3)OC)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.